molecular formula C32H26CoN8 B14801966 Cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene

Cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene

Cat. No.: B14801966
M. Wt: 581.5 g/mol
InChI Key: HHUVKDNLJONPPN-UHFFFAOYSA-N
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Description

This cobalt(II) complex features a macrocyclic ligand with six nitrogen donor atoms (hexaza) arranged in a highly conjugated, polycyclic framework. The ligand’s IUPAC name reflects its intricate topology, including 14 conjugated double bonds and fused rings. Key characteristics include:

  • Molecular Formula: C₃₂H₁₆CoN₈
  • Molecular Weight: 571.47 g/mol
  • CAS Number: 3317-67-7 .
    The disodium salt of the ligand (CAS 25476-27-1) has a molecular weight of 558.52 g/mol, highlighting the impact of metal substitution on molecular mass .

However, its exact uses remain underexplored in publicly available literature.

Properties

Molecular Formula

C32H26CoN8

Molecular Weight

581.5 g/mol

IUPAC Name

cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene

InChI

InChI=1S/C32H26N8.Co/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-17,23,25,31,33,36-40H;/q-2;+2

InChI Key

HHUVKDNLJONPPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C([N-]4)NC6=C7C=CC=CC7C(N6)NC8=C9C=CC=CC9=C(N3)[N-]8.[Co+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt(II) Phthalocyanine can be synthesized through the reaction of cobalt salts with phthalonitrile under high-temperature conditions. The typical reaction involves heating cobalt chloride with phthalonitrile in the presence of a nitrogen atmosphere at temperatures around 200-300°C . The reaction yields a crystalline product that can be purified through recrystallization.

Industrial Production Methods

Industrial production of Cobalt(II) Phthalocyanine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and consistency of the product. The compound is then subjected to various purification steps, including filtration and drying, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cobalt(II) Phthalocyanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidation states of cobalt phthalocyanine and substituted derivatives with different ligands .

Mechanism of Action

The mechanism of action of Cobalt(II) Phthalocyanine involves its ability to coordinate with various substrates through its central cobalt ion. The extensive conjugated system allows for electron transfer processes, making it an effective catalyst. The molecular targets include organic molecules and biological macromolecules, where it can facilitate redox reactions and other chemical transformations .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Cobalt Phthalocyanine (CoPc)
  • Structure : A 16-membered macrocycle with four isoindole units coordinating Co²⁺ via four nitrogen atoms.
  • Key Differences: Donor Atoms: CoPc uses four N donors vs. six in the title compound. Conjugation: CoPc’s fully conjugated π-system enhances conductivity, whereas the title compound’s fused rings may limit electron delocalization.
  • Applications : CoPc is widely used in dye-sensitized solar cells and catalytic oxidation .
Cobalt Corrin Complexes (e.g., Vitamin B₁₂)
  • Structure: A corrin macrocycle with four pyrrole-like N donors binding Co³⁺.
  • Key Differences :
    • Oxidation State : Vitamin B₁₂ features Co³⁺, whereas the title compound has Co²⁺.
    • Biological Relevance : Vitamin B₁₂ is essential for enzymatic reactions, while the title compound’s bioactivity is unconfirmed .
28,31-Dithia-2,10,13,21-tetrazapentacyclo[...]hexatriaconta[...]tetradecaene
  • Structure : A sulfur- and nitrogen-containing macrocycle with a pentacyclic framework.
  • Key Differences: Donor Atoms: Mix of S and N donors vs. all-N in the title compound. Coordination Geometry: Sulfur’s larger atomic radius may distort metal geometry compared to nitrogen-only ligands .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Donor Atoms Oxidation State Notable Applications
Title Cobalt Complex 571.47 6 N +2 Under investigation
Cobalt Phthalocyanine (CoPc) 571.48 4 N +2 Catalysis, photovoltaics
Vitamin B₁₂ (Co³⁺ corrin) 1355.38 4 N +3 Enzymatic cofactor
Disodium Ligand Salt (CAS 25476-27-1) 558.52 6 N Na⁺ Ligand precursor

Toxicity and Regulatory Considerations

  • Title Compound: No direct toxicity data available. However, cobalt compounds generally exhibit dose-dependent toxicity. The ICH Q3D(R2) guideline sets a parenteral permitted daily exposure (PDE) for cobalt at 5.0 µg/day due to risks of cardiomyopathy and carcinogenicity .
  • Cobalt Nitrate (Co(NO₃)₂): Oral rat LD₅₀ = 434 mg/kg; classified as a Group 2B carcinogen .

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